N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-24-9-5-2-6-19(24)16-29-25(34)15-14-23-27(35)32-26(30-23)21-7-3-4-8-22(21)31-28(32)39-17-18-10-12-20(13-11-18)33(36)37/h2-13,23H,14-17H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBMIGEVLTKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on different cellular pathways, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a multi-ring structure characteristic of imidazoquinazolines, which are known for their diverse biological activities. The presence of methoxy and nitrophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds in this class have been found to target specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Research has demonstrated that certain derivatives can significantly reduce inflammation in models of ulcerative colitis by inhibiting PLA2 activity .
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzyme Activity : The compound's structure allows it to interact with key enzymes involved in disease processes, leading to reduced activity and subsequent therapeutic effects .
- Modulation of Signaling Pathways : By influencing signaling pathways such as the NF-kB pathway, the compound may alter cellular responses to stress and inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of imidazoquinazolines can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These compounds often show IC50 values in the low micromolar range, indicating potent activity against these tumor cells .
Anti-inflammatory Activity
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition could lead to reduced inflammation, making this compound a candidate for further development as an anti-inflammatory agent .
Case Studies
- Case Study on Anticancer Activity :
- A study synthesized a series of imidazoquinazoline derivatives and tested their antiproliferative activity against various cancer cell lines. The results showed that compounds structurally related to N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
- Case Study on Inflammatory Response :
Potential Therapeutic Uses
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Treatment : As an anticancer agent targeting specific tumor types.
- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions by inhibiting key enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Key Observations :
- Solubility : The 2-methoxyphenyl group may improve lipid solubility relative to the polar sulfamoyl group in .
- Bioactivity : Quinazoline derivatives with chloro substituents () show anticonvulsant activity, whereas imidazo[1,2-c]quinazoline analogs () are explored for anticancer applications.
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl and nitro groups balance hydrophobicity, likely yielding moderate LogP (~3.5), comparable to ’s furylmethyl analog.
- Thermal Stability : The 3-oxo group and rigid imidazo-quinazoline core suggest high melting points (>200°C), similar to ’s sulfonamide (m.p. 213–214°C) .
Q & A
Q. What are common synthetic routes and reagents for synthesizing imidazo[1,2-c]quinazolin derivatives?
Methodological Answer: The synthesis of imidazo[1,2-c]quinazolin derivatives typically involves multi-step reactions, including cyclization and functionalization. Key reagents include:
- Coupling agents : HBTU (for amide bond formation) .
- Solvents : DMSO or 1,4-dioxane under reflux conditions .
- Bases : Triethylamine or NaOH for deprotonation .
Example protocol for analogous compounds:
React a quinazolinone precursor with a thiol-containing nucleophile (e.g., [(4-nitrophenyl)methyl]sulfanyl) in DMSO.
Use HBTU to couple the intermediate with N-(2-methoxyphenyl)methyl propanamide.
Purify via column chromatography and characterize using NMR and IR .
Q. How is structural confirmation achieved for such complex heterocyclic compounds?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfanyl (δ ~2.8–3.2 ppm), and aromatic protons (δ ~6.5–8.5 ppm) .
- IR : Confirm carbonyl (3-oxo group at ~1700 cm⁻¹) and amide (N–H stretch at ~3300 cm⁻¹) functionalities .
- Elemental analysis : Validate calculated vs. experimental C/H/N percentages (e.g., expected N% ~12–15% for this compound) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield for this compound?
Methodological Answer: Bayesian optimization or heuristic algorithms improve yield by systematically testing variables:
- Key factors : Reaction temperature, solvent polarity, catalyst concentration.
- Example workflow :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 50–90°C | 70°C | +22% |
| HBTU Equivalents | 0.8–1.5 | 1.2 | +15% |
Q. How to resolve contradictions between NMR and elemental analysis data?
Methodological Answer: Discrepancies may arise from impurities or incomplete reactions:
Q. What biological activities can be inferred from structural analogs?
Methodological Answer: The compound’s imidazo[1,2-c]quinazolin core and sulfanyl group suggest potential:
- Anticancer activity : Similar quinazolinones inhibit kinase pathways (e.g., EGFR) .
- Antimicrobial effects : The 4-nitrophenyl group may enhance membrane permeability .
Validation : - Perform in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
- Compare IC50 values with reference compounds like gefitinib .
Method Development Questions
Q. How to develop an HPLC method for purity assessment?
Methodological Answer:
Q. How to analyze conflicting bioactivity data across studies?
Methodological Answer: Contradictions may stem from assay conditions or structural variations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
